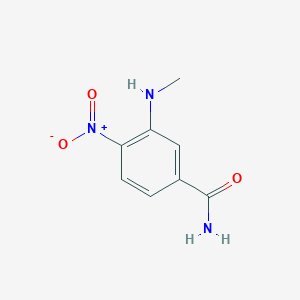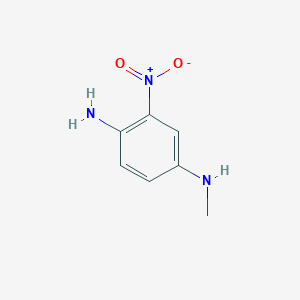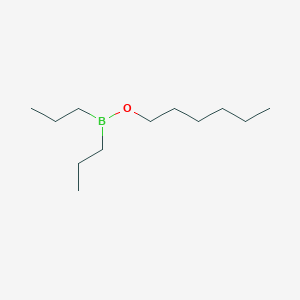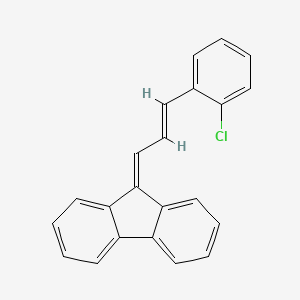![molecular formula C12H8N6S2 B14747425 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 5315-26-4](/img/structure/B14747425.png)
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex heterocyclic compound featuring two triazolopyridine moieties connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine ring . The disulfide bond can be introduced through oxidative coupling of thiol precursors under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The one-pot synthesis method, which is efficient and operationally simple, can be adapted for large-scale production . This method involves the use of readily available starting materials and mild reaction conditions, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazolopyridine derivatives.
科学的研究の応用
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has potential as a kinase inhibitor and has shown activity against various cancer cell lines.
Materials Science: The unique structural properties of this compound make it suitable for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study disulfide bond formation and reduction in biological systems.
作用機序
The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . The disulfide bond in the compound can undergo redox reactions, which may play a role in its biological activity .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring fused to a pyridine or pyrazine ring and have shown similar biological activities.
[1,2,4]Triazolo[3,4-a]isoquinolines: These compounds have a similar triazole-pyridine core and exhibit comparable chemical reactivity.
Uniqueness
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the disulfide bond, which imparts distinct redox properties and potential for reversible covalent interactions. This feature distinguishes it from other triazolopyridine derivatives and enhances its versatility in various applications .
特性
CAS番号 |
5315-26-4 |
|---|---|
分子式 |
C12H8N6S2 |
分子量 |
300.4 g/mol |
IUPAC名 |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8N6S2/c1-3-7-17-9(5-1)13-15-11(17)19-20-12-16-14-10-6-2-4-8-18(10)12/h1-8H |
InChIキー |
MUAWOTQABOKJGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)SSC3=NN=C4N3C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)

![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)



![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
